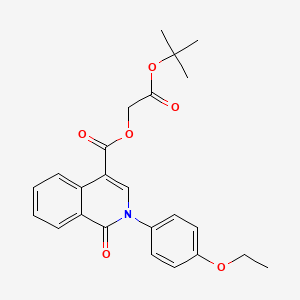

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

The compound 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic ester derivative featuring a 1,2-dihydroisoquinoline core. Its structure includes a tert-butoxycarbonylmethyl ester at position 4 and a 4-ethoxyphenyl substituent at position 2 of the isoquinoline ring.

Key structural attributes:

- Isoquinoline backbone: Provides rigidity and planar aromaticity, enabling π-π interactions in biological systems.

- 4-Ethoxyphenyl group: Introduces electron-donating ethoxy substituents, influencing electronic properties and solubility.

- Tert-butoxy ester: Enhances steric bulk and metabolic stability compared to smaller esters (e.g., methyl or ethyl) .

Synthetic routes for analogous compounds often involve coupling tert-butoxycarbonyl-protected intermediates with functionalized isoquinoline precursors, as seen in patent literature .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-5-29-17-12-10-16(11-13-17)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)30-15-21(26)31-24(2,3)4/h6-14H,5,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWPVKJRUVSNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25NO6, with a molecular weight of 423.465 g/mol. The structural characteristics include a dihydroisoquinoline core, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO6 |

| Molecular Weight | 423.465 g/mol |

| Purity | ≥95% |

Anticancer Properties

Research indicates that derivatives of dihydroisoquinoline exhibit promising anticancer activity. A study focused on the synthesis and evaluation of related compounds demonstrated that several analogues showed significant inhibitory effects on cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC) lines. The most active compounds achieved IC50 values around 10 μM, indicating potential for further development in cancer therapeutics .

The proposed mechanism for the anticancer activity of the compound involves modulation of autophagy pathways. In vitro studies suggest that structural modifications to the isoquinoline scaffold can lead to enhanced antiproliferative effects, highlighting the importance of structure-activity relationships (SAR) in drug design .

Inhibitory Activity Against PARP Enzymes

Another significant aspect of this compound's biological profile is its inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes. Compounds structurally related to this compound have shown promising results in inhibiting PARP1 and PARP2, with some derivatives achieving over 80% inhibition at concentrations as low as 1 µM . This suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.

Study on Cancer Cell Lines

In a systematic study involving the synthesis of new analogues based on the 2-oxo-1,2-dihydroquinoline scaffold, researchers evaluated the compounds against various ESCC cell lines. The results indicated that modifications to the chemical structure significantly impacted biological activity and led to the identification of lead compounds for further investigation .

Comparative Analysis with Olaparib

A comparative analysis with Olaparib, an approved PARP inhibitor, revealed that some newly developed compounds exhibited superior pharmacokinetic properties and selectivity for PARP isoforms. This positions them as promising candidates for further preclinical development in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of isoquinoline exhibit anticancer properties. The presence of the ethoxyphenyl group enhances the compound's ability to inhibit tumor growth in various cancer cell lines.

- A study demonstrated that compounds with similar structures showed significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

-

Neuroprotective Effects :

- Isoquinoline derivatives have been studied for their neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case studies have shown that compounds with similar functional groups can reduce oxidative stress in neuronal cells, indicating a pathway for therapeutic application .

- Antimicrobial Properties :

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound can be utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its reactive functional groups allow for various modifications, making it valuable in synthetic chemistry.

- For example, it can serve as a precursor for synthesizing other isoquinoline derivatives through nucleophilic substitution reactions or coupling reactions .

-

Building Block for Drug Development :

- Given its structural features, this compound can act as a building block in the synthesis of pharmaceuticals targeting specific biological pathways.

- Researchers are exploring its use in combinatorial chemistry to create libraries of compounds for high-throughput screening against various biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared below with three structurally related molecules, focusing on substituent variations and their implications:

Key Observations :

Substituent Bulk and Solubility :

- The target compound’s 4-ethoxyphenyl group increases hydrophobicity compared to Analog 1’s m-tolyl group. However, the ethoxy group’s electron-donating nature may enhance resonance stabilization in aromatic interactions .

- Analog 2’s hydroxyl group improves water solubility but reduces stability under acidic conditions due to deprotonation risks .

Metabolic Stability :

- The tert-butoxy group in the target compound and Analog 1 confers resistance to esterase-mediated hydrolysis compared to Analog 2’s ethyl ester .

Biological Activity: Sulfonyl-containing analogs (e.g., Analog 3) exhibit stronger electrophilic character, enabling covalent binding to biological targets, whereas the target compound’s ester groups may favor non-covalent interactions .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

- Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables. Statistical analysis of yield and purity data helps prioritize critical factors. This approach aligns with , which emphasizes minimizing experiments while maintaining robust parameter coverage .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer: Use H/C NMR to confirm stereochemistry and functional groups (e.g., tert-butoxy, ethoxyphenyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity. For crystalline samples, X-ray diffraction resolves absolute configuration. Cross-referencing spectral data with computational predictions (e.g., density functional theory, DFT) enhances accuracy, as suggested in ’s feedback loop between computation and experimentation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., transition state analysis via DFT) predict energetically favorable pathways, identifying intermediates and byproducts. Tools like the Artificial Force-Induced Reaction (AFIR) method automate reaction network exploration. Integrating these with machine learning models trained on experimental data (e.g., yields, side reactions) refines predictions, as outlined in ’s hybrid computational-experimental framework .

Q. What strategies mitigate competing reaction pathways during the esterification of the dihydroisoquinoline core?

- Methodological Answer: Competing acylation at the 1-oxo position can be suppressed by steric hindrance (e.g., bulky tert-butoxy protecting groups) or kinetic control (low-temperature activation of carboxylate intermediates). In-situ monitoring (e.g., Raman spectroscopy) detects transient intermediates, enabling real-time adjustment of reagent stoichiometry. ’s multi-step synthesis protocols highlight the importance of stepwise optimization to isolate target products .

Q. How do reactor design and process control influence scalability for lab-scale synthesis?

- Methodological Answer: Microreactors enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing thermal degradation risks. Continuous flow systems improve reproducibility by maintaining steady-state conditions. Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable closed-loop control of critical parameters. These align with ’s classification of reaction fundamentals and reactor design (CRDC RDF2050112) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodological Answer: Reconcile inconsistencies by revisiting computational models (e.g., solvent effects in DFT) and validating assumptions (e.g., reaction mechanism). Experimental replicates under controlled conditions (e.g., inert atmosphere, purified reagents) reduce variability. ’s feedback loop emphasizes iterative refinement: experimental outliers inform recalibration of computational parameters, improving predictive accuracy .

Q. What statistical approaches resolve conflicting data in stability studies under varying pH conditions?

- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis, PCA) to identify dominant degradation pathways (e.g., hydrolysis of the ester group). Accelerated stability testing (high-temperature/pH stress) combined with Arrhenius modeling extrapolates shelf-life. ’s DoE principles ensure statistically robust interpretation of degradation kinetics .

Specialized Applications

Q. How can this compound’s electronic properties be exploited in materials science applications?

- Methodological Answer: The conjugated dihydroisoquinoline core and electron-donating ethoxyphenyl group make it a candidate for organic semiconductors. Cyclic voltammetry measures HOMO/LUMO levels, while thin-film XRD assesses crystallinity. Collaborate with computational chemists to correlate electronic structure with device performance (e.g., OLED efficiency), as implied in ’s interdisciplinary framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.